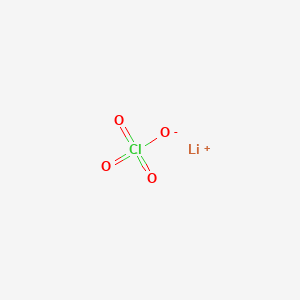

lithium;perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists in both anhydrous form and as a trihydrate. Lithium perchlorate is noteworthy for its use in various applications, including as an oxidizer in solid rocket propellants and as an electrolyte in lithium-ion batteries .

Méthodes De Préparation

Lithium perchlorate can be prepared through several methods:

Neutralization Method: This involves reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated, concentrated, cooled, and crystallized to obtain lithium perchlorate trihydrate.

Double Decomposition Method: Sodium perchlorate and lithium chloride are added to an aqueous solution and heated to 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by low-temperature selective crystallization, and lithium perchlorate crystals are obtained by crystallization at 0°C.

Electrolytic Method: Lithium perchlorate can also be prepared by electrolyzing a lithium chlorate aqueous solution at 200 mA/cm² at temperatures above 20°C.

Analyse Des Réactions Chimiques

Lithium perchlorate undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Inorganic Chemistry

Oxygen Source in Chemical Reactions

Lithium perchlorate serves as a significant source of oxygen in chemical oxygen generators. It decomposes at approximately 400 °C to produce lithium chloride and oxygen:

This reaction releases over 60% of its mass as oxygen, making it one of the most effective perchlorate salts in terms of oxygen yield per weight and volume .

Use in Rocket Propellants

In the realm of aerospace applications, lithium perchlorate is utilized as an oxidizer in experimental solid rocket propellants. Its high oxygen-to-volume ratio makes it advantageous for enhancing combustion efficiency and performance in pyrotechnic compositions .

Organic Chemistry

Reactions in Diethyl Ether

Lithium perchlorate is frequently employed as a Lewis acid catalyst in organic synthesis, particularly in reactions conducted in diethyl ether. It enhances the rate of pericyclic reactions, such as the Diels–Alder reaction, by stabilizing transition states through weak interactions with reactants .

Battery Technology

Electrolyte in Lithium-Ion Batteries

Lithium perchlorate is commonly used as an electrolyte salt in lithium-ion batteries due to its superior properties compared to alternatives like lithium hexafluorophosphate. Key advantages include:

- High electrical conductivity

- Excellent anodic stability

- Low impedance

However, its strong oxidizing nature can lead to reactivity issues at elevated temperatures or high current loads, which poses safety concerns for industrial applications .

Table 1: Comparison of Electrolyte Salts in Lithium-Ion Batteries

| Property | Lithium Perchlorate | Lithium Hexafluorophosphate | Lithium Tetrafluoroborate |

|---|---|---|---|

| Conductivity | High | Moderate | Moderate |

| Anodic Stability | Excellent | Good | Fair |

| Safety Concerns | High | Moderate | Low |

Biochemistry

Chaotropic Agent

In biochemistry, concentrated solutions of lithium perchlorate (4.5 mol/L) are utilized as chaotropic agents to denature proteins. This property is beneficial for studying protein folding and interactions, as it disrupts stabilizing interactions within protein structures .

Case Studies

Case Study 1: Lithium Perchlorate in Battery Development

Recent studies have demonstrated that incorporating lithium perchlorate into ether-based electrolytes can prevent dendritic growth during lithium metal reactions, thereby enhancing battery life and safety. This application has shown promising results in extending the operational lifespan of lithium batteries while maintaining high performance .

Case Study 2: Organic Synthesis Acceleration

Research has indicated that using lithium perchlorate as a catalyst significantly accelerates the Diels–Alder reaction rates compared to traditional methods. This acceleration can be attributed to the compound's ability to stabilize charged intermediates, thus facilitating faster reaction kinetics .

Mécanisme D'action

The mechanism by which lithium perchlorate exerts its effects is primarily through its strong oxidizing properties. In chemical reactions, the lithium ion acts as a Lewis acid, binding to Lewis basic sites on reactants, thereby accelerating reactions. In biological systems, its chaotropic properties disrupt the hydrogen bonding network of water, leading to protein denaturation .

Comparaison Avec Des Composés Similaires

Lithium perchlorate is often compared with other lithium salts such as lithium chloride, lithium hypochlorite, and lithium chlorate. It is chosen over these alternatives in specific applications due to its superior electrical impedance, conductivity, hygroscopicity, and anodic stability properties . its strong oxidizing properties can be a disadvantage in some applications, making it less suitable for use in high-temperature or high-current conditions .

Similar Compounds

- Lithium chloride

- Lithium hypochlorite

- Lithium chlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

Propriétés

IUPAC Name |

lithium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClLiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.